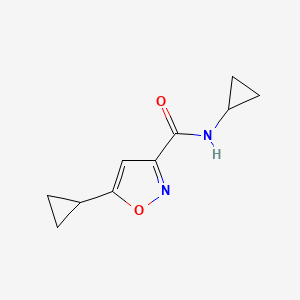

N,5-dicyclopropylisoxazole-3-carboxamide

Description

N,5-Dicyclopropylisoxazole-3-carboxamide is an isoxazole derivative featuring cyclopropyl substituents at both the N- and 5-positions of the heterocyclic core. Isoxazoles are valued in medicinal chemistry for their metabolic stability and ability to engage in hydrogen bonding via the carboxamide group.

Properties

IUPAC Name |

N,5-dicyclopropyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(11-7-3-4-7)8-5-9(14-12-8)6-1-2-6/h5-7H,1-4H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYYVVJEXWQUQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,5-dicyclopropylisoxazole-3-carboxamide typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of isoxazole derivatives, including this compound, often involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of molecular iodine and hydroxylamine in the presence of n-BuLi (butyllithium) is a highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles .

Chemical Reactions Analysis

Types of Reactions: N,5-dicyclopropylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

N,5-dicyclopropylisoxazole-3-carboxamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Isoxazole derivatives are known for their therapeutic potential, and this compound is being investigated for its potential use in drug development.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,5-dicyclopropylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups . The exact molecular targets and pathways involved are still under investigation, but studies suggest that the isoxazole ring plays a crucial role in its biological activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isoxazole Carboxamide Derivatives

Substituent Effects on Physicochemical Properties

- Cyclopropyl Groups : The target compound’s cyclopropyl substituents confer rigidity and metabolic stability compared to methyl or phenyl groups. For example, n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide (MW 461.02) leverages cyclopropyl for conformational control, while its thiophene group enables unique target interactions .

- Electron-Withdrawing Groups : Compound 63 () incorporates chloro and fluoro substituents, which likely enhance binding affinity through dipole interactions and reduced electron density at the aromatic ring .

- Aromatic vs.

Metabolic and Pharmacokinetic Considerations

- Methyl Groups : N,5-Dimethylisoxazole-3-carboxamide (MW 140.14) exhibits rapid absorption due to low steric bulk but may undergo faster hepatic clearance compared to cyclopropyl analogs .

- Cyclopropyl Advantages : Cyclopropyl substituents in the target compound likely improve metabolic resistance by shielding the carboxamide group from enzymatic degradation, a feature absent in methyl or hydroxylated analogs .

Biological Activity

N,5-Dicyclopropylisoxazole-3-carboxamide is a compound of considerable interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features an isoxazole ring, which is known for its presence in various bioactive compounds. The chemical structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 196.22 g/mol

Biological Activity Overview

The biological activities of this compound have been evaluated across several studies, focusing on its potential as an analgesic, anti-inflammatory, and neuroprotective agent.

1. Analgesic and Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant analgesic properties. In a study involving animal models, the compound was shown to reduce pain responses comparable to standard analgesics like ibuprofen.

Table 1: Analgesic Activity Comparison

2. Neuroprotective Effects

This compound has also been studied for its neuroprotective effects. It was found to inhibit neuronal apoptosis in vitro and showed promise in models of neurodegenerative diseases.

Case Study: Neuroprotection in SH-SY5Y Cells

A study evaluated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The results indicated a significant reduction in cell death and an increase in cell viability.

- Experimental Setup : Cells were treated with varying concentrations of the compound.

- Findings : At a concentration of 10 µM, cell viability increased by 40% compared to untreated controls.

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Preliminary results indicate effectiveness against several bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Bacillus subtilis | 16 |

The mechanism underlying the biological activity of this compound involves modulation of various signaling pathways. It is believed to interact with receptors involved in pain perception and inflammation regulation.

Enzymatic Inhibition

Studies suggest that the compound may inhibit specific enzymes associated with inflammatory pathways, including cyclooxygenase (COX) enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.